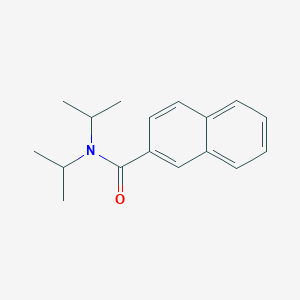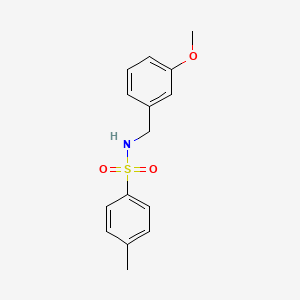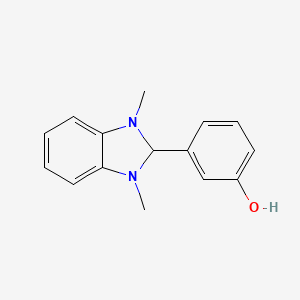![molecular formula C15H16N2O2S B5854304 N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in the regulation of mitotic spindle assembly and cytokinesis. The overexpression of Aurora A kinase is associated with various types of cancer, and MLN8054 has been shown to have potential as an anti-cancer agent.
Mécanisme D'action
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of Aurora A kinase, which plays a critical role in the regulation of mitotic spindle assembly and cytokinesis. By inhibiting the activity of Aurora A kinase, N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal progression of the cell cycle, leading to mitotic spindle defects and cell cycle arrest. This ultimately results in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell proliferation. Inhibition of Aurora A kinase by N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide leads to the disruption of mitotic spindle assembly, which is critical for proper cell division. This disruption ultimately leads to cell cycle arrest and the inhibition of cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its selectivity for Aurora A kinase. This allows researchers to specifically target this protein kinase and study its role in cancer cell proliferation. However, the synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability to some researchers.
Orientations Futures
There are several potential future directions for research on N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer agents. Another potential direction is the study of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapy agents, which may enhance the anti-tumor activity of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential for clinical use in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-morpholinylphenylamine with thiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits the proliferation of cancer cells by inducing mitotic spindle defects and cell cycle arrest. In vivo studies have demonstrated that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-5-2-10-20-14)16-12-3-1-4-13(11-12)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZFCRTYQYBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)






![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)